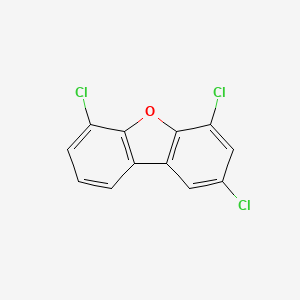

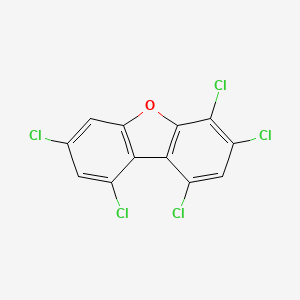

![molecular formula C9H11ClN2S2 B1345233 Chlorhydrate de 2-(benzo[d]thiazol-2-ylthio)éthan-1-amine CAS No. 22258-75-9](/img/structure/B1345233.png)

Chlorhydrate de 2-(benzo[d]thiazol-2-ylthio)éthan-1-amine

Vue d'ensemble

Description

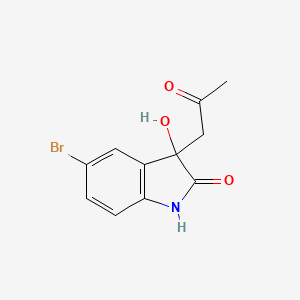

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Applications De Recherche Scientifique

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anticancer drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in studies to understand the biological activity and mechanism of action of benzothiazole derivatives.

Mécanisme D'action

Target of Action

The primary targets of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride are Protein Tyrosine Phosphatase 1B (PTP1B) and LasB quorum sensing system in Gram-negative bacteria . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , while the LasB system is involved in bacterial cell-cell communication .

Mode of Action

The compound interacts with its targets, leading to significant changes. In the case of PTP1B, it binds to the active site of the enzyme, inhibiting its activity . For the LasB system, the compound acts as a quorum-sensing inhibitor, disrupting bacterial communication .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting PTP1B, it positively influences insulin and leptin signaling pathways, which are crucial for glucose regulation and energy homeostasis . In Gram-negative bacteria, the compound disrupts the quorum sensing pathways, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The inhibition of PTP1B by the compound leads to improved insulin and leptin signaling, which could potentially be beneficial for treating Type II diabetes . In Gram-negative bacteria, the compound’s action as a quorum-sensing inhibitor disrupts bacterial communication, potentially reducing their virulence and ability to form biofilms .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity with an IC50 value of 11.17 μM . This interaction is crucial for its potential use in treating diseases like diabetes and obesity, where PTP1B inhibition can enhance insulin sensitivity. Additionally, this compound has been studied for its anti-inflammatory properties, interacting with cyclooxygenase enzymes (COX-1 and COX-2) and showing significant inhibition .

Cellular Effects

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving diabetic Wistar rats, this compound demonstrated anti-hyperglycemic effects, indicating its influence on glucose metabolism . Furthermore, it has been observed to modulate inflammatory responses by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators . These effects suggest that 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride can alter cellular functions and metabolic pathways, making it a valuable tool in biomedical research.

Molecular Mechanism

The molecular mechanism of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride involves its binding interactions with specific biomolecules. For instance, its inhibition of PTP1B is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation of target proteins . This inhibition leads to enhanced insulin signaling and glucose uptake in cells. Additionally, the compound’s anti-inflammatory effects are mediated by its interaction with COX enzymes, where it binds to the active site and inhibits the conversion of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and consistent anti-inflammatory effects, although the exact duration of these effects can vary depending on experimental conditions .

Dosage Effects in Animal Models

The effects of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride vary with different dosages in animal models. In diabetic Wistar rats, lower doses have been effective in reducing blood glucose levels without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver enzyme alterations . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes like PTP1B and COX . By inhibiting PTP1B, the compound enhances insulin signaling and glucose metabolism, which is beneficial in managing diabetes. Its inhibition of COX enzymes also affects the production of inflammatory mediators, contributing to its anti-inflammatory properties. These interactions suggest that the compound can modulate metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride within cells and tissues are influenced by its chemical properties. The compound is likely transported across cell membranes via passive diffusion, given its relatively small molecular size and lipophilic nature . Once inside the cell, it may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is crucial for its activity and function. Studies have indicated that the compound predominantly localizes in the cytoplasm, where it interacts with target enzymes like PTP1B and COX . This localization is essential for its inhibitory effects, as it allows the compound to access and bind to the active sites of these enzymes. Additionally, any post-translational modifications or targeting signals that direct the compound to specific organelles can further influence its activity and therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C7H5NS2+ClCH2CH2NH2⋅HCl→C9H11ClN2S2+NaCl+H2O

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or thioether functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Azide or cyanide derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Benzo[d]thiazol-2-ylthio)ethanol

- 2-(Benzo[d]thiazol-2-ylthio)acetic acid

- 2-(Benzo[d]thiazol-2-ylthio)acetamide

Uniqueness

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is unique due to its specific amine and thioether functional groups, which provide distinct reactivity and biological activity compared to other benzothiazole derivatives. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGNUHLMJQAKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944919 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22258-75-9 | |

| Record name | NSC117369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

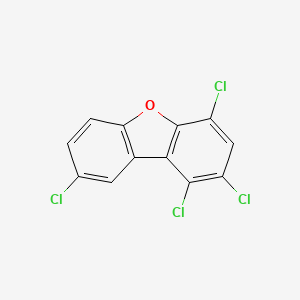

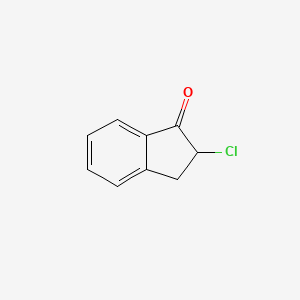

![indeno[2,1-b]pyridin-9-one](/img/structure/B1345150.png)